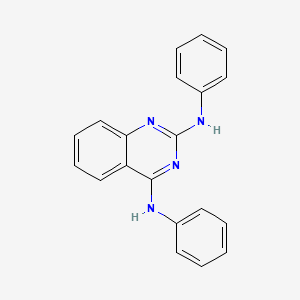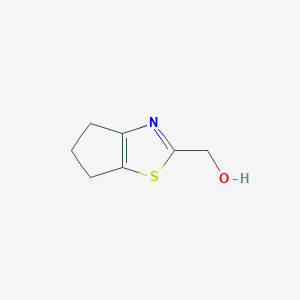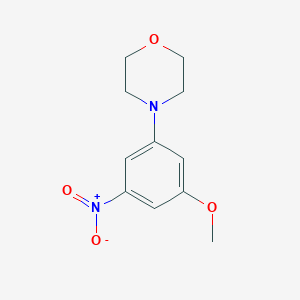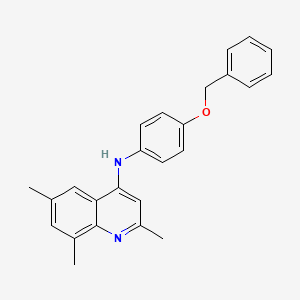
Quinazoline, 2,4-dianilino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 2,4-dianilino- is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinazoline, 2,4-dianilino- is particularly notable for its applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2,4-dianilino- typically involves the cyclization of 2-aminobenzonitriles with various reagents. One common method is the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) under atmospheric pressure . This method is efficient and yields the desired quinazoline derivatives in high purity.
Industrial Production Methods
Industrial production of quinazoline, 2,4-dianilino- often involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2,4-dianilino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and quinazoline-2,4-diones, which have significant biological activities and potential therapeutic applications .
Scientific Research Applications
Quinazoline, 2,4-dianilino- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Quinazoline derivatives are being investigated for their anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of quinazoline, 2,4-dianilino- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The inhibition of these enzymes can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Quinazoline, 2,4-dianilino- is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
Quinazoline-2,4-diones: These compounds have similar structures but differ in their oxidation state and biological activities.
Quinazolinones: These derivatives have a carbonyl group at the 4-position and exhibit different pharmacological properties.
Quinoxalines: Although structurally related, quinoxalines have different nitrogen atom positions and biological activities
Properties
CAS No. |
27142-44-5 |
|---|---|
Molecular Formula |
C20H16N4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-N,4-N-diphenylquinazoline-2,4-diamine |
InChI |
InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(24-19)22-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,24) |
InChI Key |
VNPWQZPLOBAPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)





![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)

![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
